molecular formula C9H13NO B2987754 5-(tert-Butyl)-1H-pyrrole-2-carbaldehyde CAS No. 59001-10-4

5-(tert-Butyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B2987754
CAS No.: 59001-10-4
M. Wt: 151.209
InChI Key: ZNJCNYKORDMSSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(tert-Butyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. The tert-butyl group attached to the pyrrole ring enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of tert-butylamine with a suitable aldehyde precursor under acidic or basic conditions. One common method is the condensation of tert-butylamine with 2-formylpyrrole in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous flow processes. The use of flow microreactor systems has been reported to enhance the efficiency and scalability of the synthesis . These systems allow for precise control of reaction parameters, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions: 5-(tert-Butyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the aldehyde group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, yielding the corresponding alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups through reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrole derivatives.

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity . Additionally, the pyrrole ring can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Uniqueness: 5-(tert-Butyl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of both the tert-butyl group and the aldehyde functional group. This combination imparts distinct reactivity and stability, making it a versatile intermediate in organic synthesis. The compound’s ability to undergo various chemical transformations and its applications in diverse fields further highlight its uniqueness.

Properties

IUPAC Name

5-tert-butyl-1H-pyrrole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-9(2,3)8-5-4-7(6-11)10-8/h4-6,10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJCNYKORDMSSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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